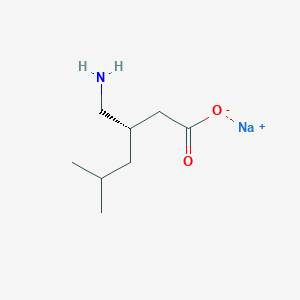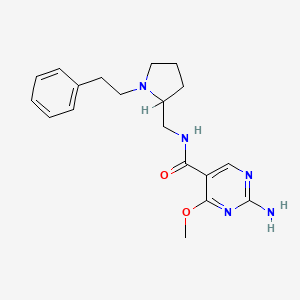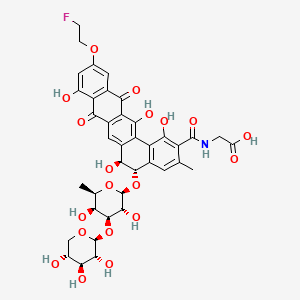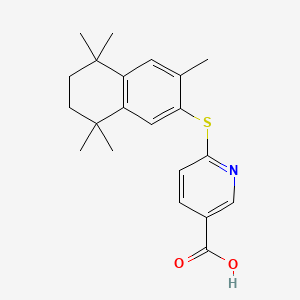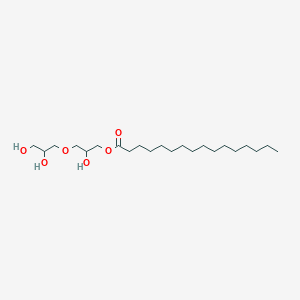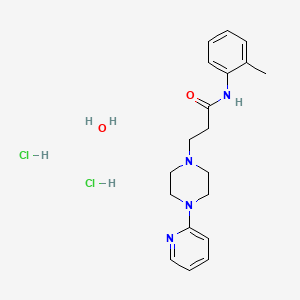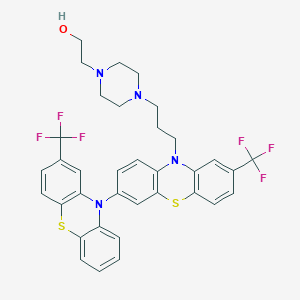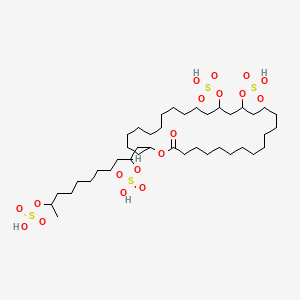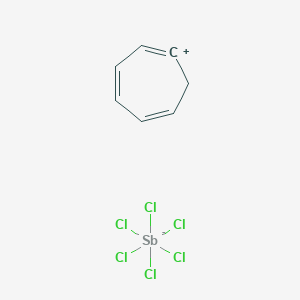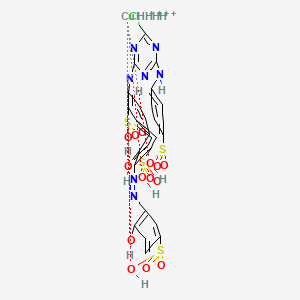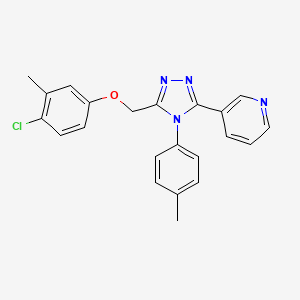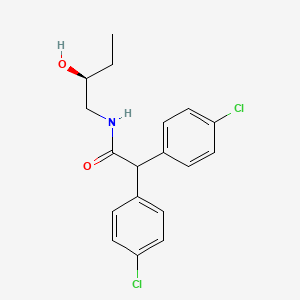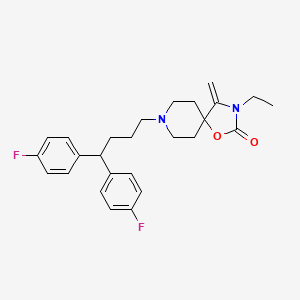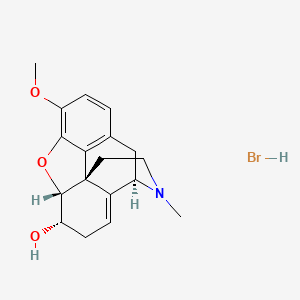
Neopine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neopine involves the isomerization of neopinone to codeinone, a critical step in the biosynthesis of opiate alkaloids in opium poppy . This process is catalyzed enzymatically by neopinone isomerase (NISO) . The synthetic route involves the transformation of thebaine to neopinone, which then forms an equilibrium favoring codeinone .
Industrial Production Methods: Industrial production methods for neopine hydrobromide are not extensively documented. the preparation of neopine itself can be achieved through the isomerization process mentioned above . Further research and development in this area may provide more efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Neopine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution . The characterization of neopine was achieved by comparison of the mass spectra and GC retention times of the trimethylsilyl derivative .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include brominating agents such as pyridine hydrobromide perbromide . The conditions for these reactions typically involve specific temperatures and reaction times to optimize the yield and purity of the products .
Major Products Formed: The major products formed from the reactions involving this compound include various isomers and derivatives of codeine and morphine . These products are significant intermediates in the synthesis of pharmaceuticals and other chemicals .
Scientific Research Applications
Neopine hydrobromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a marker for opium and pharmaceutical codeine use . In biology and medicine, it is studied for its pharmacological properties and potential therapeutic applications . In industry, it is used in the synthesis of various pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of neopine hydrobromide involves its interaction with specific molecular targets and pathways . Neopine is involved in the biosynthesis of opiate alkaloids in opium poppy, where it is isomerized to codeinone by neopinone isomerase . This process is critical for the production of codeine and morphine, which are important narcotic analgesics .
Comparison with Similar Compounds
Neopine hydrobromide is similar to other opium alkaloids such as codeine and morphine . it is unique in its isomeric structure and pharmacological profile . Other similar compounds include thebaine, neomorphine, and various derivatives of codeine and morphine . The uniqueness of this compound lies in its specific isomerization process and its potential use as a marker for opium and pharmaceutical codeine use .
Properties
CAS No. |
4892-48-2 |
|---|---|
Molecular Formula |
C18H22BrNO3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-4,6,12-13,17,20H,5,7-9H2,1-2H3;1H/t12-,13+,17+,18+;/m1./s1 |
InChI Key |
ALTORFKYYONRLC-VVHLMOBZSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Br |
Canonical SMILES |
CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


